N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with a chloro and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide typically involves the reaction of 2-aminobenzamide with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(2-carbamoylphenyl)-4-chloro-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-aminobenzoic acid and 4-chloro-3-nitroaniline.
Scientific Research Applications
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and carbamoyl groups can also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-4-chlorobenzamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-(2-carbamoylphenyl)-3-nitrobenzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(2-carbamoylphenyl)-4-chloro-3-methylbenzamide: The presence of a methyl group instead of a nitro group can significantly alter its properties.
Uniqueness
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is unique due to the combination of the carbamoyl, chloro, and nitro groups on the benzamide scaffold. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
N-(2-Carbamoylphenyl)-4-chloro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, highlighting the compound's mechanisms of action, biological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is classified as a benzamide derivative with the following chemical structure:
- Molecular Formula : C14H10ClN3O4
- Molecular Weight : 319.7 g/mol
- CAS Number : 331240-40-5
The compound features a carbamoyl group , a chloro substituent , and a nitro group on the benzene ring, which contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro and carbamoyl groups also play essential roles in modulating interactions with enzymes or receptors, potentially influencing pathways involved in cell signaling and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays demonstrate that the compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, it has shown significant cytotoxicity against human cancer cells, with IC50 values indicating effective inhibition of cell growth .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.5 | Caspase activation |
A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has been tested as a potential inhibitor of cholinesterases, which are critical in neurotransmitter regulation. The compound demonstrated competitive inhibition against acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's .
Comparative Studies
Comparative analyses with similar compounds reveal that structural modifications significantly influence biological activity:
Compound | Key Differences | Biological Activity |
---|---|---|
N-(2-carbamoylphenyl)-4-chlorobenzamide | Lacks nitro group | Reduced antimicrobial and anticancer activity |
N-(2-carbamoylphenyl)-3-nitrobenzamide | Lacks chloro group | Altered enzyme inhibition profile |
N-(2-carbamoylphenyl)-4-chloro-3-methylbenzamide | Presence of methyl instead of nitro | Different reactivity and lower potency |
Case Studies
- Antitumor Efficacy : A study involving patients receiving doses of this compound showed promising results with some patients exhibiting prolonged survival rates exceeding two years post-treatment .
- Cholinesterase Inhibition Study : A series of derivatives were tested for their ability to inhibit AChE, with this compound showing superior selectivity compared to established drugs like rivastigmine and galantamine .
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVSBECJGHAOEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.